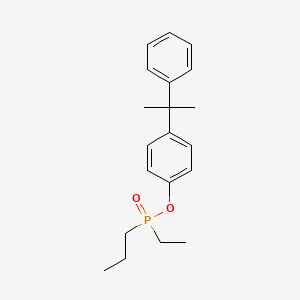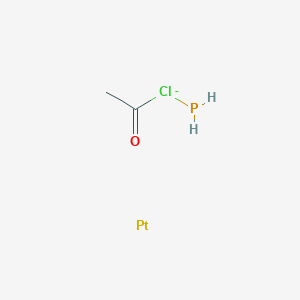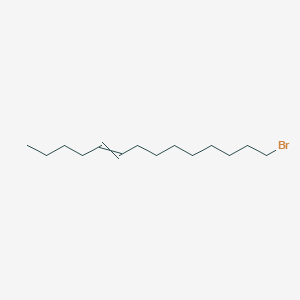
5-Tetradecene, 14-bromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Tetradecene, 14-bromo- is an organic compound with the molecular formula C14H27Br. It is a brominated derivative of tetradecene, which is an alkene with a 14-carbon chain. The presence of the bromine atom at the 14th position makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tetradecene, 14-bromo- typically involves the bromination of 5-Tetradecene. This can be achieved through the addition of bromine (Br2) to the double bond of 5-Tetradecene under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at room temperature. The bromine adds across the double bond, resulting in the formation of the brominated product.
Industrial Production Methods
In an industrial setting, the production of 5-Tetradecene, 14-bromo- can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of bromine in large quantities requires proper safety measures and handling protocols to prevent any hazardous incidents.
Análisis De Reacciones Químicas
Types of Reactions
5-Tetradecene, 14-bromo- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrobromination to form an alkyne or a different alkene.
Addition Reactions: The double bond in the compound can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like ethanol or water, with the presence of a base such as sodium hydroxide (NaOH) to facilitate the substitution.
Elimination Reactions: Conducted under basic conditions using strong bases like potassium tert-butoxide (KOtBu) in a non-polar solvent such as tetrahydrofuran (THF).
Addition Reactions: Performed using reagents like hydrogen bromide (HBr) or halogens (Cl2, Br2) in the presence of a catalyst or under UV light.
Major Products Formed
Substitution Reactions: Formation of alcohols, nitriles, or amines depending on the nucleophile used.
Elimination Reactions: Formation of alkynes or different alkenes.
Addition Reactions: Formation of dibromo compounds or other halogenated derivatives.
Aplicaciones Científicas De Investigación
5-Tetradecene, 14-bromo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized compounds.
Biology: Employed in the study of biological systems and processes, particularly in the investigation of membrane dynamics and lipid interactions.
Medicine: Potential use in the development of pharmaceuticals, especially in the design of drugs targeting specific biochemical pathways.
Industry: Utilized in the production of specialty chemicals, including surfactants, lubricants, and polymers.
Mecanismo De Acción
The mechanism of action of 5-Tetradecene, 14-bromo- involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, allowing the compound to participate in the formation of new chemical bonds. The double bond in the compound can also undergo addition reactions, leading to the formation of new products. These interactions are facilitated by the compound’s ability to stabilize transition states and intermediates during chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
5-Tetradecene: The parent compound without the bromine atom.
14-Bromo-1-tetradecene: Another brominated derivative with the bromine atom at a different position.
Tetradecane: The fully saturated alkane with no double bonds or bromine atoms.
Uniqueness
5-Tetradecene, 14-bromo- is unique due to the presence of both a double bond and a bromine atom in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. The bromine atom also enhances the compound’s reactivity compared to its non-brominated counterparts, providing additional pathways for chemical transformations.
Propiedades
Número CAS |
62871-10-7 |
|---|---|
Fórmula molecular |
C14H27Br |
Peso molecular |
275.27 g/mol |
Nombre IUPAC |
14-bromotetradec-5-ene |
InChI |
InChI=1S/C14H27Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-6H,2-4,7-14H2,1H3 |
Clave InChI |
DHSVCUOZHAXRTG-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CCCCCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


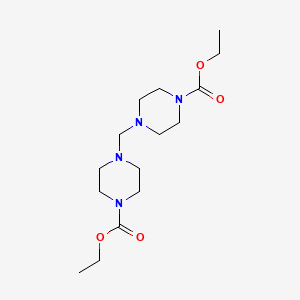
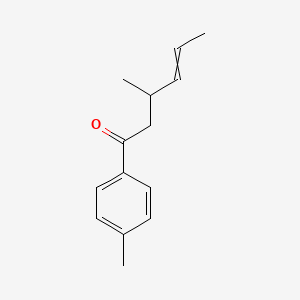
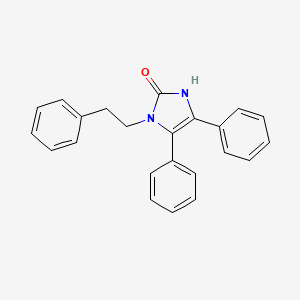

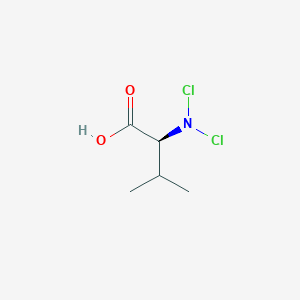
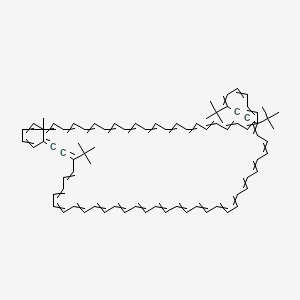
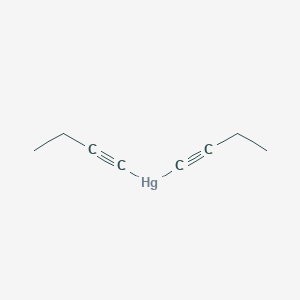
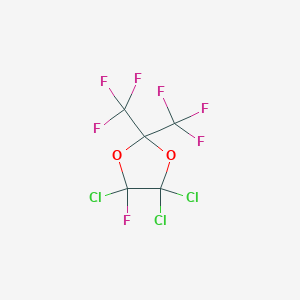
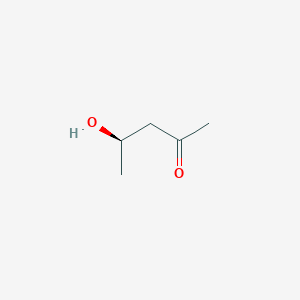

![7-Oxo-5,7-dihydro[2]benzopyrano[4,3-b][1]benzopyran-10-yl acetate](/img/structure/B14507408.png)
![2-Hydroxyethyl 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanoate](/img/structure/B14507409.png)
